molecular formula C9H16ClNO3 B11966206 Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate CAS No. 17102-03-3

Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate

Cat. No.: B11966206
CAS No.: 17102-03-3
M. Wt: 221.68 g/mol
InChI Key: QSXHEGNDCCVKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is known for its unique chemical structure, which includes an ethyl group, a 2-chloroethyl group, and a 2-methylpropanoyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate typically involves the reaction of 2-chloroethylamine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to form the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted carbamates .

Scientific Research Applications

Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with their active sites, leading to the disruption of normal cellular processes. The pathways involved include inhibition of enzyme activity and interference with cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

17102-03-3

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

ethyl N-(2-chloroethyl)-N-(2-methylpropanoyl)carbamate

InChI

InChI=1S/C9H16ClNO3/c1-4-14-9(13)11(6-5-10)8(12)7(2)3/h7H,4-6H2,1-3H3

InChI Key

QSXHEGNDCCVKAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(CCCl)C(=O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.